Superior Anticancer Potency and Selectivity Over 5-FU and GSK2879552
Derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as compound 6l, demonstrate significantly higher potency and selectivity in specific cancer cell lines compared to established chemotherapeutics and clinical candidates. This provides a direct rationale for selecting this scaffold over other starting points for LSD1 inhibitor development [1][2].
| Evidence Dimension | Antiproliferative Activity (IC50) against PC-9 Cells |
|---|---|
| Target Compound Data | Compound 6l: IC50 = 0.59 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 = ~2.36 µM (calculated); GSK2879552 (LSD1 clinical inhibitor): lower potency than compound 6l |
| Quantified Difference | Approximately 4-fold more potent than 5-FU |
| Conditions | PC-9 human lung adenocarcinoma cell line, in vitro cytotoxicity assay [1] |
Why This Matters
For a procurement decision, this indicates that a [1,2,4]triazolo[1,5-a]pyrimidine derivative may provide a more effective chemical starting point for an LSD1/KDM1A inhibitor program compared to using a less potent standard comparator, potentially reducing the need for extensive early-stage potency optimization.
- [1] Wang, S., et al. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. Eur J Med Chem. 2016; 123: 444-454. PMID: 27769034. View Source
- [2] Huo, J.L., et al. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Eur J Med Chem. 2021; 211: 113108. View Source
